TTT 3002
Overview
Description
TTT 3002 is a novel compound identified as a potent inhibitor of FMS-like tyrosine kinase-3 (FLT3). FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). This compound has shown significant activity against FLT3 internal tandem duplication (FLT3/ITD) mutations, which are associated with poor prognosis in AML patients .
Preparation Methods
The synthetic routes and reaction conditions for TTT 3002 are not extensively detailed in the available literature. it is known that this compound is a tyrosine kinase inhibitor (TKI) developed through medicinal chemistry approaches aimed at enhancing its potency and selectivity against FLT3 mutations . Industrial production methods for this compound would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.
Chemical Reactions Analysis
TTT 3002 primarily undergoes interactions with FLT3 mutations. It inhibits FLT3 autophosphorylation and cell proliferation in FLT3-mutant cell lines . The compound is effective in both in vitro and in vivo models of FLT3-associated leukemias . Common reagents and conditions used in these reactions include cell culture media, FLT3 ligands, and various assay conditions to measure kinase activity and cell viability . The major products formed from these reactions are the inhibited FLT3 kinase and reduced leukemic cell proliferation .
Scientific Research Applications
TTT 3002 has several scientific research applications, particularly in the field of oncology. It has demonstrated potent activity against FLT3-mutant acute myeloid leukemia, making it a promising candidate for further development as a therapeutic agent . In addition to its use in cancer research, this compound can be utilized in studies investigating the role of FLT3 in hematopoiesis and other biological processes . Its ability to overcome drug resistance mutations in FLT3 further enhances its potential as a valuable tool in both basic and translational research .
Mechanism of Action
TTT 3002 exerts its effects by inhibiting the autophosphorylation of FLT3, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The molecular targets of this compound include the kinase domain of FLT3, where it binds and prevents the activation of the receptor . This inhibition leads to the induction of apoptosis in FLT3-mutant leukemic cells . Key pathways involved in the mechanism of action of this compound include the STAT5, PI3K/AKT, and RAS/MAPK signaling cascades .
Comparison with Similar Compounds
TTT 3002 is compared with other FLT3 inhibitors such as sorafenib and AC220. Unlike these compounds, this compound maintains activity against a broad spectrum of FLT3-activating point mutations, including those that confer resistance to other TKIs . This unique feature makes this compound a valuable addition to the arsenal of FLT3 inhibitors. Similar compounds include midostaurin, lestaurtinib, and quizartinib, all of which target FLT3 but may have different efficacy and resistance profiles .
Properties
IUPAC Name |
(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYZGCTSXLIHO-SOLYNIJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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